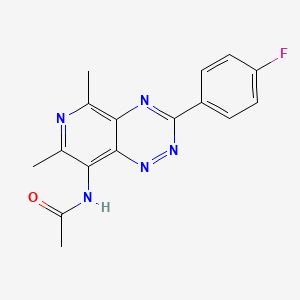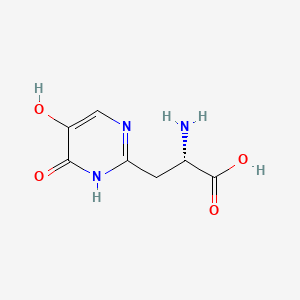
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and serine.
Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can yield an alcohol.
Applications De Recherche Scientifique
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleic acids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or a receptor agonist/antagonist, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(4-hydroxy-5-oxo-1H-pyrimidin-2-yl)propanoic acid
- (2S)-2-amino-3-(6-hydroxy-7-oxo-1H-pyrimidin-2-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is unique due to the specific position of the hydroxy and keto groups on the pyrimidine ring. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12)/t3-/m0/s1 |
Clé InChI |
CAGMMIQTDGZPDG-VKHMYHEASA-N |
SMILES isomérique |
C1=C(C(=O)NC(=N1)C[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
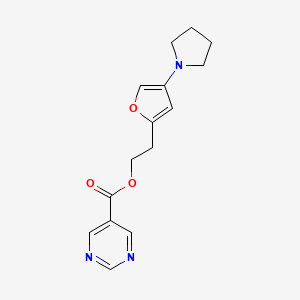

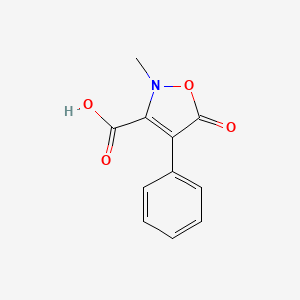
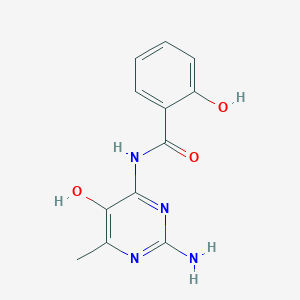
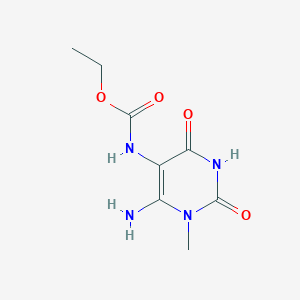
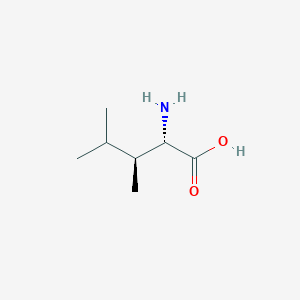
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
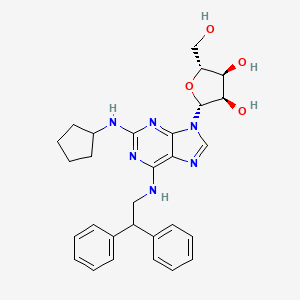
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
